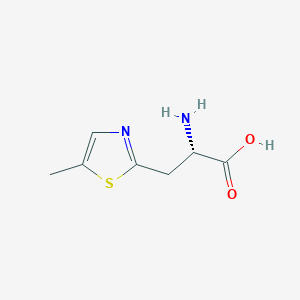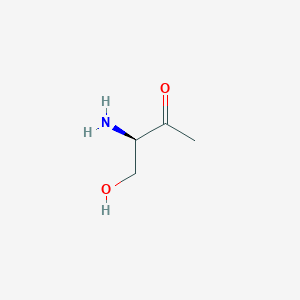
1-Bromo-2-(2-methylpropoxy)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-methylpropoxy)cyclopentane is an organic compound with the molecular formula C9H17BrO It is a brominated cyclopentane derivative, where a bromine atom is attached to the cyclopentane ring, and a 2-methylpropoxy group is attached to the second carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-methylpropoxy)cyclopentane can be synthesized through several methods. One common approach involves the bromination of 2-(2-methylpropoxy)cyclopentane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to ensure high yield and purity. The use of automated systems and advanced monitoring techniques can optimize the reaction parameters and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(2-methylpropoxy)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclopentane derivatives.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents like water or ethanol.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
- Substituted cyclopentane derivatives (e.g., 2-(2-methylpropoxy)cyclopentanol, 2-(2-methylpropoxy)cyclopentene).
- Alkenes (e.g., 2-(2-methylpropoxy)cyclopentene).
- Alcohols and ketones (e.g., 2-(2-methylpropoxy)cyclopentanone).
Scientific Research Applications
1-Bromo-2-(2-methylpropoxy)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-methylpropoxy)cyclopentane involves its interaction with various molecular targets and pathways. The bromine atom and the 2-methylpropoxy group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
1-Bromo-2-methylcyclopentane: Similar structure but lacks the 2-methylpropoxy group.
2-Bromo-1-(2-methylpropoxy)cyclopentane: Isomeric compound with different substitution pattern.
1-Bromo-2-(2-methylpropoxy)cyclohexane: Similar functional groups but with a cyclohexane ring instead of cyclopentane.
Uniqueness: 1-Bromo-2-(2-methylpropoxy)cyclopentane is unique due to the presence of both a bromine atom and a 2-methylpropoxy group on the cyclopentane ring
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-bromo-2-(2-methylpropoxy)cyclopentane |
InChI |
InChI=1S/C9H17BrO/c1-7(2)6-11-9-5-3-4-8(9)10/h7-9H,3-6H2,1-2H3 |
InChI Key |
WOTIWTWAYFXLHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1CCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


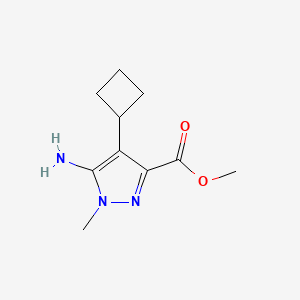
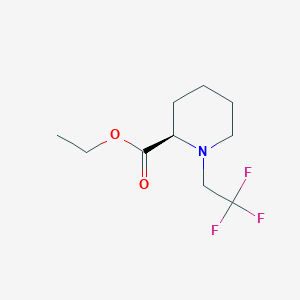
![Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylicacid](/img/structure/B13074491.png)
![4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13074503.png)
![4-[(4-Methylpiperidin-4-yl)methyl]morpholine](/img/structure/B13074505.png)
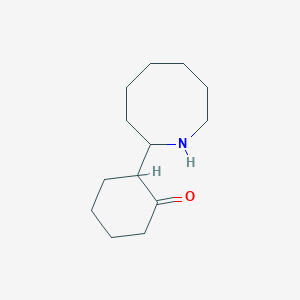

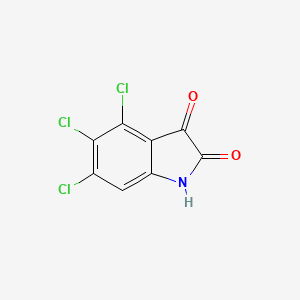
![2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13074543.png)
